8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine core with an amino group at the 8th position and a trifluoromethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine can yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent due to its structural features.
Medicine: It is investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
8-aminoquinoline: Known for its antimalarial properties.
6-methoxyquinoline: Used in the synthesis of bioactive compounds.
Trifluoromethylbenzoxazole: Investigated for its potential therapeutic applications.
Uniqueness
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the combination of its benzoxazine core, amino group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-amino-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)4-1-5(13)8-6(2-4)14-7(15)3-16-8/h1-2H,3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPRVZKUXCWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459191-31-2 |
Source
|
Record name | 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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